An In-depth Technical Guide to N1, N10-Diacetyl triethylenetetramine-d4: Chemical Properties, Experimental Protocols, and Biological Significance
An In-depth Technical Guide to N1, N10-Diacetyl triethylenetetramine-d4: Chemical Properties, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, relevant experimental methodologies, and the biological context of N1, N10-Diacetyl triethylenetetramine-d4. This deuterated analog of a major metabolite of the copper-chelating drug Trientine (triethylenetetramine, TETA) is a critical tool in pharmacokinetic and metabolic research.
Core Chemical Properties
N1, N10-Diacetyl triethylenetetramine-d4 is the isotopically labeled form of N1, N10-Diacetyl triethylenetetramine (B94423), a significant metabolite of Trientine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[]
Physicochemical Data
While comprehensive experimental data for the deuterated form is limited, the following tables summarize the available chemical and physical properties for both N1, N10-Diacetyl triethylenetetramine-d4 and its non-labeled counterpart.
Table 1: Chemical Identification of N1, N10-Diacetyl triethylenetetramine-d4
| Property | Value |
| Chemical Name | N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide[2] |
| CAS Number | 2733833-08-2[2] |
| Molecular Formula | C₁₀H₁₈D₄N₄O₂[3] |
| Molecular Weight | 234.3 g/mol [2] |
| Canonical SMILES | O=C(C)NCCNC([2H])([2H])C([2H])([2H])NCCNC(C)=O[2] |
Table 2: Physicochemical Properties of N1, N10-Diacetyl triethylenetetramine (Non-deuterated)
| Property | Value |
| CAS Number | 141998-22-3[4][5] |
| Molecular Formula | C₁₀H₂₂N₄O₂[4][5] |
| Molecular Weight | 230.31 g/mol [4][5] |
| Appearance | No data available |
| Solubility | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
Metabolic Pathway and Biological Significance
N1, N10-Diacetyl triethylenetetramine is a product of the in-vivo acetylation of Trientine (TETA). This biotransformation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[6] TETA itself is a copper-chelating agent used in the treatment of Wilson's disease and has been investigated for its potential anti-cancer properties.[6] The acetylation of TETA to its monoacetylated (N1-acetyltriethylenetetramine) and diacetylated forms is a critical step in its metabolism and excretion.[6]
Metabolic pathway of Trientine (TETA).
The parent compound, TETA, exerts its biological effects through copper chelation and modulation of polyamine metabolism, which can impact cancer cell proliferation and angiogenesis.[7][8] TETA has been shown to inhibit cancer cell growth by reducing intracellular polyamine levels and affecting downstream signaling pathways such as TGF-β.[7][9][10]
Trientine's impact on cancer-related pathways.
Experimental Protocols
Accurate quantification of N1, N10-Diacetyl triethylenetetramine-d4 and its related compounds is crucial for pharmacokinetic and metabolic studies. The following protocols are based on established methods for the analysis of Trientine and its metabolites.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method is the gold standard for the simultaneous determination of Trientine and its acetylated metabolites in biological matrices.[11][12]
1. Sample Preparation (Human Plasma)
-
To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard (N1, N10-Diacetyl triethylenetetramine-d4).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
2. Chromatographic Conditions
-
Column: A cyano or C18 column is typically used for separation.[11][13]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate (B1210297) or 0.1% heptafluorobutyric acid) is employed.[11][13]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[13]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.[11][13]
-
Monitored Ions ([M+H]⁺):
4. Data Analysis
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay measures the enzymatic activity of SSAT, which is responsible for the acetylation of Trientine.
1. Enzyme Source Preparation
-
Homogenize tissue samples or cell lysates in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the SSAT enzyme.[14]
-
Determine the protein concentration of the supernatant using a standard method like the Biuret assay.[14]
2. Assay Reaction
-
In a reaction tube, combine the enzyme-containing supernatant with a reaction mixture containing:
-
Incubate the reaction mixture at 37°C for a defined period.
3. Measurement of Acetylated Product
-
Stop the reaction by adding a quenching solution.
-
Separate the radiolabeled acetylated product from the unreacted [1-¹⁴C]acetyl-CoA. A common method involves spotting the reaction mixture onto phosphocellulose paper discs, which bind the positively charged acetylated polyamines, followed by washing to remove the unreacted acetyl-CoA.[15]
-
Quantify the radioactivity on the discs using a scintillation counter.
4. Calculation of Enzyme Activity
-
The enzyme activity is expressed as the amount of acetylated product formed per unit of time per milligram of protein.
Workflow for LC-MS/MS quantification.
This guide serves as a foundational resource for researchers engaged in the study of Trientine metabolism and the development of related analytical methodologies. The use of N1, N10-Diacetyl triethylenetetramine-d4 as an internal standard is indispensable for achieving accurate and reliable quantitative results.
References
- 2. chemwhat.com [chemwhat.com]
- 3. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy [mdpi.com]
- 4. N1-Acetyl Triethylenetetramine-D4 Tetrahydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3 | Axios Research [axios-research.com]
- 6. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 15. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
